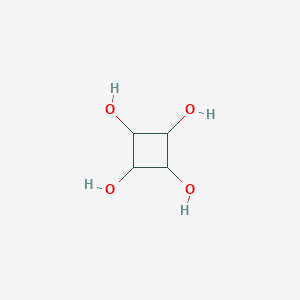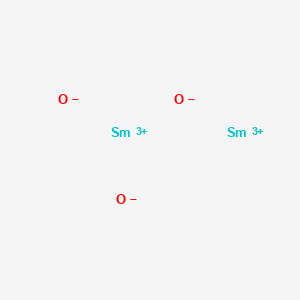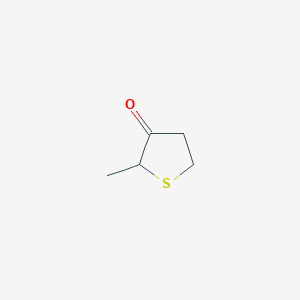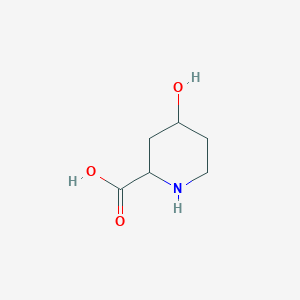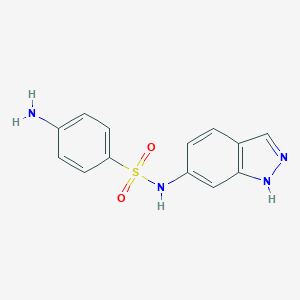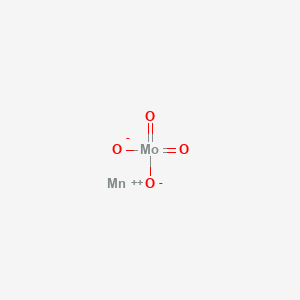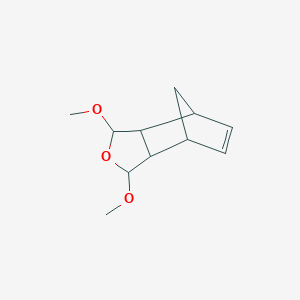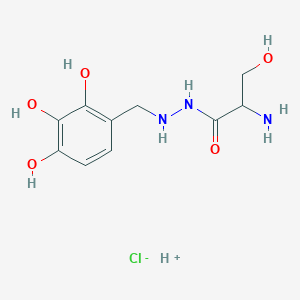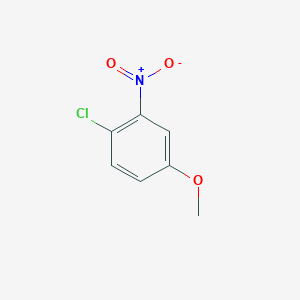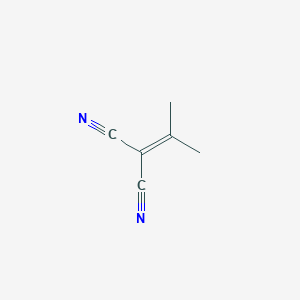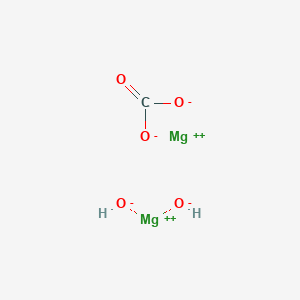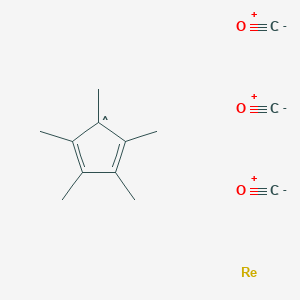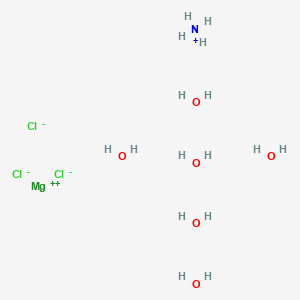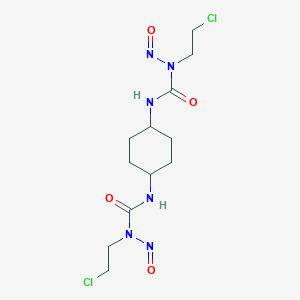
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)-, commonly known as CCNU, is a synthetic nitrosourea compound that has been extensively studied for its potential as a chemotherapeutic agent. CCNU is a potent alkylating agent that can cross the blood-brain barrier, making it an effective treatment for brain tumors.
作用机制
CCNU is a potent alkylating agent that works by cross-linking DNA strands, which prevents DNA replication and ultimately leads to cell death. CCNU is particularly effective against rapidly dividing cells, such as cancer cells.
生化和生理效应
CCNU has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, inhibit DNA replication, and induce apoptosis (programmed cell death). CCNU can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
实验室实验的优点和局限性
CCNU has several advantages for use in lab experiments. It is a potent alkylating agent that can be used to induce DNA damage and apoptosis in cells. CCNU is also relatively stable and can be stored for long periods of time. However, CCNU has several limitations. It is highly toxic and must be handled with care. CCNU can also have off-target effects, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on CCNU. One area of research is the development of new formulations of CCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CCNU treatment. Finally, there is a need for more research on the long-term side effects of CCNU treatment, particularly in children who may be more susceptible to cognitive and developmental delays.
合成方法
CCNU is synthesized by reacting 1,4-cyclohexanedione with nitrosourea and 2-chloroethylamine hydrochloride. The resulting product is purified by recrystallization.
科学研究应用
CCNU has been studied extensively for its potential as a chemotherapeutic agent. It has been used to treat a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. CCNU is often used in combination with other chemotherapeutic agents to enhance its efficacy.
属性
CAS 编号 |
13907-57-8 |
|---|---|
产品名称 |
Urea, 1,4-cyclohexylenebis(3-(2-chloroethyl)-3-nitroso-, (Z)- |
分子式 |
C12H20Cl2N6O4 |
分子量 |
383.23 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]-1-nitrosourea |
InChI |
InChI=1S/C12H20Cl2N6O4/c13-5-7-19(17-23)11(21)15-9-1-2-10(4-3-9)16-12(22)20(18-24)8-6-14/h9-10H,1-8H2,(H,15,21)(H,16,22) |
InChI 键 |
NLVXTJQYQLAKKJ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
规范 SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
其他 CAS 编号 |
61137-59-5 13907-57-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



